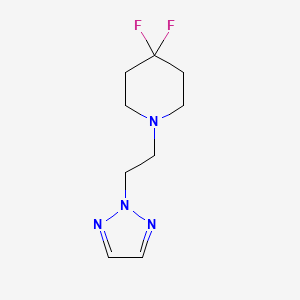

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine is a fluorinated piperidine derivative with a triazole substituent. While the provided papers do not directly discuss this compound, they do provide insights into similar triazole derivatives and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of triazole derivatives often involves 1,3-dipolar cycloaddition reactions, as seen in the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles . This method could potentially be adapted for the synthesis of this compound by using appropriate precursors and reaction conditions. The use of reagents like TDAE and the importance of reaction conditions such as the addition of Na2CO3 for high yields are noted .

Molecular Structure Analysis

Density functional theory (DFT) studies, such as those performed on a novel triazole derivative in the first paper, can provide valuable information about the molecular structure of triazole compounds . These studies can reveal the stability of the molecule, electron charge density delocalization, and hyper-conjugative interactions, which are important for understanding the behavior of the molecule .

Chemical Reactions Analysis

The reactivity of triazole derivatives can be explored through various chemical reactions. For instance, the bromodifluoromethylated triazole was used to synthesize novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds . Such reactions demonstrate the versatility of triazole derivatives in forming complex structures and could be relevant when considering the reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be characterized using various spectroscopic techniques, including FT-IR, Raman, mass, 1H NMR, and 13C NMR . Additionally, properties such as the dipole moment, mean polarizability, and first-order hyperpolarizability can be calculated to understand the optical and electronic properties of the molecule . Molecular electrostatic potential studies, HOMO-LUMO analyses, and thermodynamic properties are also crucial for a comprehensive understanding of the compound's behavior .

Scientific Research Applications

Synthesis of Fluorinated Piperidines

A study by Surmont et al. (2010) described synthetic strategies toward 4-substituted 3,3-difluoropiperidines, which are closely related to the compound . Their methodology involved the synthesis of N-protected 3,3-difluoroisonipecotic acid, demonstrating the compound's potential as a valuable building block in medicinal chemistry due to its fluorinated gamma-amino acid structure. This work underscores the importance of fluorinated piperidines in the synthesis of bioactive molecules (Surmont et al., 2010).

Antimicrobial Activity

Bhat et al. (2016) conducted research on 1,2,3-triazolyl pyrazole derivatives, showcasing the antimicrobial potential of triazole-containing compounds. While not directly on "1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine," this study highlights the broader relevance of triazole derivatives in developing antimicrobial agents. The synthesized compounds demonstrated broad-spectrum antimicrobial activities, which suggests that incorporating the triazole moiety into piperidine derivatives could yield promising antimicrobial candidates (Bhat et al., 2016).

Antifungal Applications

Research on 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety has shown that such compounds possess significant antifungal activities. A study by Eto et al. (2000) synthesized new 1,2,4-triazoles that exhibited antifungal activities against yeasts and filamentous fungi, highlighting the potential of difluoromethylated triazoles in antifungal drug development. This suggests that "this compound" could also be explored for its antifungal properties, given its structural similarity (Eto et al., 2000).

Future Directions

Mechanism of Action

Target of Action

The primary target of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining the pH balance in the body and assists in the transport of carbon dioxide from tissues to the lungs .

Mode of Action

The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by direct binding with the active site residues of the enzyme . This interaction results in the inhibition of the enzyme, thereby affecting its function .

Biochemical Pathways

The inhibition of the Carbonic Anhydrase-II enzyme affects the carbon dioxide transport pathway . This pathway is responsible for the transport of carbon dioxide from tissues to the lungs. The inhibition of the enzyme can disrupt this pathway, leading to an imbalance in the pH levels in the body .

Result of Action

The result of the compound’s action is the moderate inhibition of the Carbonic Anhydrase-II enzyme . This inhibition can lead to a disruption in the carbon dioxide transport pathway, potentially affecting the pH balance in the body .

properties

IUPAC Name |

4,4-difluoro-1-[2-(triazol-2-yl)ethyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N4/c10-9(11)1-5-14(6-2-9)7-8-15-12-3-4-13-15/h3-4H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYRCOARRAMAJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCN2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2508612.png)

![2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide](/img/structure/B2508613.png)

![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2508620.png)

![4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B2508623.png)

![2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2508624.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)(trifluoro)methanesulfonamide](/img/structure/B2508625.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2508626.png)

![2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2508628.png)